molecular formula C9H11FO2 B1439175 1-(2-Fluoro-4-methoxyphenyl)ethanol CAS No. 74457-87-7

1-(2-Fluoro-4-methoxyphenyl)ethanol

Cat. No. B1439175
CAS RN: 74457-87-7
M. Wt: 170.18 g/mol
InChI Key: SPUCRPMJCHQPRC-UHFFFAOYSA-N
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Description

“1-(2-Fluoro-4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H11FO2 . It has a molecular weight of 170.18 g/mol. This compound is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS2 .

Scientific Research Applications

Biocatalytic Production and Optimization

1-(2-Fluoro-4-methoxyphenyl)ethanol is crucial for the production of various drug intermediates. A study by Kavi et al. (2021) demonstrated its synthesis from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst. They optimized the experimental conditions like pH, incubation period, temperature, and agitation speed using the Box–Behnken experimental design-based model. This optimization led to over 99% conversion, enantiomeric excess, and 96% yield, making it efficient for synthesizing antihistamines like diphenhydramine hydrochloride and loratadine (Kavi, Özdemir, Dertli, & Şahin, 2021).

Asymmetric Biosynthesis

Lou Wenyong (2011) explored the enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol in various reaction systems, including ionic liquid-containing co-solvent systems. The study indicated that the catalytic performance of the biocatalyst was influenced by the types of ions in the ionic liquids and their combinations (Lou Wenyong, 2011).

Electrochemical Conversion

Ikeda (1990) presented an electrochemical method for converting 4-haloacetophenone into corresponding 1-(4-halophenyl)ethanols, including 1-(2-fluoro-4-methoxyphenyl)ethanol. Using a catalytic amount of Sb(III) and a Pb cathode, the method achieved high yields for each alcohol, demonstrating its potential for efficient synthesis (Ikeda, 1990).

Fungal Biotransformation

Grifoll and Hammel (1997) studied the white rot fungus Phanerochaete chrysosporium, which metabolized methoxychlor to products including 2,2,2-trichloro-1,1-bis(4-methoxyphenyl)ethanol. This research provided insights into the fungal biotransformation processes and degradation pathways of methoxychlor (Grifoll & Hammel, 1997).

Chemical Synthesis and Crystal Structure Analysis

Xu Liang (2009) focused on synthesizing and analyzing the crystal structure of a compound closely related to 1-(2-fluoro-4-methoxyphenyl)ethanol. The study detailed the formation and structural properties of the compound, providing valuable information for further chemical synthesis and analysis (Xu Liang, 2009).

properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUCRPMJCHQPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267153
Record name 2-Fluoro-4-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-methoxyphenyl)ethanol

CAS RN

74457-87-7
Record name 2-Fluoro-4-methoxy-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74457-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
김희두, 최혜영 - 약학논문집-숙명대학교, 1998 - kmbase.medric.or.kr
Go to contents Go to menu 잠시만 기다려 주세요. 로딩중입니다. 의과학연구정보센터 advanced 검색어 입력 홈 로그인 즐겨찾기추가 ENGLlSH 논문검색 고급검색 저널별검색 원문 …
Number of citations: 2 kmbase.medric.or.kr

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